molecular formula C10H8F3IO2 B13014456 Ethyl 4-iodo-2-(trifluoromethyl)benzoate

Ethyl 4-iodo-2-(trifluoromethyl)benzoate

Cat. No.: B13014456
M. Wt: 344.07 g/mol
InChI Key: PYUBFRRHZIHLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-iodo-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3IO2 It is characterized by the presence of an ethyl ester group, an iodine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-iodo-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the iodination of ethyl 2-(trifluoromethyl)benzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of derivatives like ethyl 4-azido-2-(trifluoromethyl)benzoate.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of ethyl 4-iodo-2-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Ethyl 4-iodo-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs, particularly those requiring trifluoromethylated aromatic compounds.

    Material Science: Utilized in the preparation of functional materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ethyl 4-iodo-2-(trifluoromethyl)benzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the iodine was originally bonded. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond between the aryl iodide and the boronic acid derivative.

Comparison with Similar Compounds

Ethyl 4-iodo-2-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-iodo-4-(trifluoromethyl)benzoate: Similar structure but with different positions of the iodine and trifluoromethyl groups.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-Iodo-2-(trifluoromethyl)benzonitrile: Similar structure but with a nitrile group instead of an ester group.

These compounds share similar reactivity patterns but may differ in their physical properties and specific applications due to the variations in their functional groups.

Properties

Molecular Formula

C10H8F3IO2

Molecular Weight

344.07 g/mol

IUPAC Name

ethyl 4-iodo-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H8F3IO2/c1-2-16-9(15)7-4-3-6(14)5-8(7)10(11,12)13/h3-5H,2H2,1H3

InChI Key

PYUBFRRHZIHLCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)I)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.